N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(2-pyridinylmethyl)amine
N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(2-pyridinylmethyl)amine
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0764273
InChI:
InChI=1S/C18H18N2O2/c1-21-16-7-4-5-14(11-16)18-9-8-17(22-18)13-19-12-15-6-2-3-10-20-15/h2-11,19H,12-13H2,1H3
SMILES:
COC1=CC=CC(=C1)C2=CC=C(O2)CNCC3=CC=CC=N3
Molecular Formula:
C18H18N2O2
Molecular Weight:
294.3 g/mol
N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(2-pyridinylmethyl)amine
CAS No.:
Cat. No.: VC0764273
Molecular Formula: C18H18N2O2
Molecular Weight: 294.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18N2O2 |
|---|---|
| Molecular Weight | 294.3 g/mol |
| IUPAC Name | N-[[5-(3-methoxyphenyl)furan-2-yl]methyl]-1-pyridin-2-ylmethanamine |
| Standard InChI | InChI=1S/C18H18N2O2/c1-21-16-7-4-5-14(11-16)18-9-8-17(22-18)13-19-12-15-6-2-3-10-20-15/h2-11,19H,12-13H2,1H3 |
| Standard InChI Key | SPIMMQPKUAKLJK-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C2=CC=C(O2)CNCC3=CC=CC=N3 |
| Canonical SMILES | COC1=CC=CC(=C1)C2=CC=C(O2)CNCC3=CC=CC=N3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator